molecular formula C8H7ClN4 B8229526 6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine

6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine

Cat. No.: B8229526
M. Wt: 194.62 g/mol
InChI Key: MUSIXQBWJQYRLX-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C8H7ClN4. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with methylamine, followed by cyclization with formamide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their biological activity .

Scientific Research Applications

6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylpyrimidin-4-amine
  • 6-Chloro-2-methylpyrido[2,3-D]pyrimidin-4-amine
  • 6-Bromo-2-methylpyrido[3,2-D]pyrimidin-4-amine

Uniqueness

6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

6-chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-4-11-5-2-3-6(9)13-7(5)8(10)12-4/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSIXQBWJQYRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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